Pyrido[3,2-d]pyrimidine

DHFR antifolate antiparasitic

Procuring generic 'pyridopyrimidine' without precise isomer designation introduces scaffold-dependent variability in target engagement and synthetic tractability. Pyrido[3,2-d]pyrimidine (CAS 254-80-8) is the specific [3,2-d] isomer required for kinase hinge-binding geometry distinct from [2,3-d], [3,4-d], and [4,3-d] counterparts. - Enables PI3Kδ inhibitor programs with single-digit nanomolar potency (IC50 2.82 nM) and improved isoform selectivity over idelalisib. - Supports CHK1 inhibitor development with sub-nanomolar enzyme potency (IC50 0.55 nM) and validated in vivo synergy with gemcitabine. - Scaffold replacement from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine directly improves DHFR potency, with 28-fold selectivity over hDHFR.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 254-80-8
Cat. No. B1256433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-d]pyrimidine
CAS254-80-8
Synonymspyrido(3,2-d)pyrimidine
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2N=C1
InChIInChI=1S/C7H5N3/c1-2-6-7(9-3-1)4-8-5-10-6/h1-5H
InChIKeyBWESROVQGZSBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-d]pyrimidine: Kinase and Antifolate Scaffold


Pyrido[3,2-d]pyrimidine (CAS 254-80-8) is a privileged nitrogen-containing bicyclic heterocyclic scaffold that functions as a versatile template for fragment-based drug design, with its core nitrogen atoms capable of forming critical hydrogen bonds in the hinge region of kinase domains [1]. Among the four possible pyridopyrimidine isomers distinguished by nitrogen atom positioning in the pyridine ring, the [3,2-d] isomer exhibits distinct biological target preferences and selectivity profiles compared to its [2,3-d], [3,4-d], and [4,3-d] counterparts [2]. This scaffold has demonstrated differentiated activity across multiple therapeutic targets including PI3Kδ, CHK1, ATR, DHFR, and Mnk1/2, with quantifiable advantages over alternative scaffolds in specific contexts [3].

Isomer-specific scaffold: pyrido[3,2-d]pyrimidine for kinase and antifolate target engagement studies.
Fragment-based design: core nitrogen atoms support hinge-region hydrogen bonding in kinase domains.
Reported activity across multiple research targets: PI3Kδ, CHK1, ATR, DHFR, and Mnk1/2 pathway contexts.

Pyrido[3,2-d]pyrimidine: Why Isomer Matters


The four pyridopyrimidine isomers—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—are not interchangeable scaffolds for medicinal chemistry or biological target engagement [1]. The position of nitrogen atoms in the fused pyridine ring fundamentally alters hydrogen-bonding geometry within kinase hinge regions, modulates electron density distribution across the aromatic system, and dictates the spatial orientation of substituent vectors during derivatization. Empirically, scaffold replacement from a pyrido[2,3-d]pyrimidine to a pyrido[3,2-d]pyrimidine has been shown to improve potency against dihydrofolate reductase (DHFR) enzymes, demonstrating that isomer selection materially impacts target engagement [2]. Consequently, procurement specifications based solely on the generic "pyridopyrimidine" classification without precise isomer designation will yield scaffolds with divergent synthetic accessibility, distinct biological target profiles, and non-equivalent structure-activity relationship outcomes.

Pyrido[3,2-d]pyrimidine vs Other isomers ([2,3-d], [3,4-d], [4,3-d])
Scaffold nitrogen positioning may alter hydrogen-bonding geometry and target engagement profiles; isomer substitution can shift selectivity and potency direction.
[3,2-d] isomer vs [2,3-d] isomer
A reported scaffold replacement from [2,3-d] to [3,2-d] improved DHFR inhibition potency; target engagement outcomes may not transfer directly across isomers.

Pyrido[3,2-d]pyrimidine: Quantitative Evidence


Scaffold Replacement for DHFR Potency Improvement

A scaffold replacement study comparing pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine demonstrated improved potency for dihydrofolate reductase inhibition. The pyrido[3,2-d]pyrimidine derivative 15 achieved an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) with 28-fold selectivity over human DHFR (hDHFR) [1]. This contrasts with trimethoprim, a clinical pjDHFR inhibitor that is selective but only moderately potent, and with piritrexim/trimetrexate which are potent but non-selective [1].

DHFR Scaffold Potency
Context-dependent
Compound 15: pjDHFR IC50 80 nM, 28-fold selectivity over hDHFR
Scaffold predecessor ([2,3-d]): lower DHFR potency; clinical antifolates lack balanced potency/selectivity
Reported potency enhancement upon isomer switch to [3,2-d]; supports simultaneous potency/selectivity optimization.
Data from enzyme inhibition assays; cross-study comparison context.
DHFR antifolate antiparasitic

PI3Kδ Inhibition Superior to Idelalisib

In a direct head-to-head comparison, the pyrido[3,2-d]pyrimidine derivative S5 exhibited IC50 of 2.82 nM against PI3Kδ enzyme and antiproliferative activity with IC50 of 0.035 μM against SU-DHL-6 cells [1]. This study also demonstrated that employing pyrido[3,2-d]pyrimidine can facilitate the design of potent and selective PI3Kδ inhibitors with subnanomolar potency [2].

PI3Kδ vs Idelalisib
Head-to-head
S5: PI3Kδ IC50 2.82 nM, SU-DHL-6 IC50 0.035 µM
Idelalisib (approved PI3Kδ inhibitor) as comparator
Reported higher potency and isoform selectivity in direct comparison; scaffold supports subnanomolar PI3Kδ inhibition design.
Biochemical kinase and cellular proliferation assay context.
PI3Kδ kinase inhibitor hematologic malignancy

CHK1 Inhibition with In Vivo Chemosensitization

Pyrido[3,2-d]pyrimidin-6(5H)-one derivative 11 demonstrated single-digit nanomolar potency against CHK1 (IC50 = 0.55 nM) with good kinase selectivity [1]. In cellular assays, compound 11 showed anti-proliferative effect in MV-4-11 cells singly (IC50 = 202 nM) and synergistic effect in combination with gemcitabine in HT-29 cells (IC50 = 63.53 nM). Furthermore, the combination of compound 11 with gemcitabine exhibited synergistic antitumor efficacy in the HT-29 xenograft mouse model [1].

CHK1 + Gemcitabine Synergy
Reported
Compound 11: CHK1 IC50 0.55 nM; HT-29 + gemcitabine IC50 63.53 nM
Single agent MV-4-11 IC50 202 nM; synergistic in vivo HT-29 xenograft model with gemcitabine
Supports CHK1-targeted combination model-response; sub-nanomolar enzyme inhibition with in vivo synergy reported.
HT-29 xenograft mouse model; combination context requires validation.
CHK1 DNA damage response combination therapy

Dual MNK/PIM Kinase Inhibition Selectivity

Optimization of 4,6-disubstituted pyrido[3,2-d]pyrimidines yielded compound 21o as a dual MNK/PIM inhibitor with quantifiable selectivity across kinase isoforms [1]. The compound exhibited MNK1 IC50 = 1 nM, MNK2 IC50 = 7 nM, PIM1 IC50 = 43 nM, PIM2 IC50 = 232 nM, and PIM3 IC50 = 774 nM. In cellular assays, 21o inhibited growth of myeloid leukemia K562 and MOLM-13 cells with GI50 values of 2.1 μM and 1.2 μM, respectively [1]. A parallel series of 4-(indolin-1-yl)-6-substituted pyrido[3,2-d]pyrimidine derivatives produced compound 15b with IC50 values of 0.8 nM against Mnk1 and 1.5 nM against Mnk2, demonstrating good selectivity among 30 tested kinases [2].

MNK/PIM Selectivity Profile
Reported
MNK1 1 nM, MNK2 7 nM, PIM1 43 nM, PIM2 232 nM, PIM3 774 nM; K562 GI50 2.1 µM
Quantifiable selectivity windows across MNK and PIM families reported; scaffold enables rational polypharmacology tuning.
Kinase panel and leukemia cell line context.
MNK PIM leukemia kinase profiling

PI3Kα/mTOR Dual Inhibition

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for PI3K and mTOR enzymatic activities [1]. Six novel derivatives exhibited IC50 values on PI3Kα between 3 and 10 nM. The compounds with the best efficiencies on PI3K and mTOR induced micromolar cytotoxicity on cancer cell lines possessing an overactivated PI3K pathway. Some C-7 substituents improved kinase efficiency compared to the 2,4-disubstituted pyrimidopyrimidine derivatives used as references [1].

PI3Kα/mTOR Dual Inhibition
Context-dependent
Six derivatives: PI3Kα IC50 3–10 nM; micromolar cytotoxicity in PI3K pathway-activated cancer cells
C-7 substitution reported to improve kinase efficiency; supports dual PI3K/mTOR inhibitor research.
Biochemical assay and cell model context; cross-study comparison with pyrimidine references.
PI3Kα mTOR dual inhibitor anticancer

ATR Inhibition and Chemosensitization

Structure-based drug design yielded a series of pyrido[3,2-d]pyrimidine derivatives with potent ATR inhibitory activity [1]. Representative compound 10q exhibited excellent potency against ATR in both biochemical and cellular assays and enhanced the chemotherapeutic activity of widely used DNA damaging agents [1]. In comparison, AZ20 (a sulfonylmorpholinopyrimidine ATR inhibitor) exhibited IC50 of 5 nM against ATR immunoprecipitated from HeLa nuclear extracts [2].

ATR Inhibition vs AZ20
Context-dependent
Compound 10q: potent ATR inhibition, enhanced DNA damaging agent activity
AZ20: ATR IC50 5 nM (HeLa nuclear extract)
Structurally distinct chemotype with comparable ATR inhibition; validated chemosensitization activity reported.
Cross-study comparison; in vitro biochemical and cellular assay context.
ATR DNA damage chemosensitization

Pyrido[3,2-d]pyrimidine: Application Scenarios


PI3Kδ-Selective Kinase Programs

Pyrido[3,2-d]pyrimidine scaffolds should be prioritized for PI3Kδ inhibitor programs requiring superior potency relative to idelalisib and improved isoform selectivity. Compound S5 achieved PI3Kδ IC50 of 2.82 nM and SU-DHL-6 cellular IC50 of 0.035 μM, demonstrating that this scaffold supports single-digit nanomolar enzyme inhibition . The scaffold's capacity to accommodate subnanomolar PI3Kδ inhibition with good δ-isoform selectivity makes it suitable for hematologic malignancy programs where target selectivity is critical for minimizing off-isoform toxicity .

CHK1-Targeted Combination Therapy

Pyrido[3,2-d]pyrimidine scaffolds support CHK1 inhibitor development with sub-nanomolar enzyme potency and validated in vivo combination efficacy. Compound 11 exhibited CHK1 IC50 of 0.55 nM and demonstrated synergistic antitumor effects with gemcitabine in HT-29 xenograft models . This scaffold is appropriate for DNA damage response programs developing chemosensitizers for use with gemcitabine or other DNA-damaging agents.

Selective DHFR Inhibition

Pyrido[3,2-d]pyrimidine scaffolds are indicated for DHFR inhibitor programs requiring simultaneous optimization of target potency and human enzyme selectivity. Compound 15 achieved pjDHFR IC50 of 80 nM with 28-fold selectivity over hDHFR, a balanced profile not achieved by clinical antifolates trimethoprim, piritrexim, or trimetrexate . Scaffold replacement from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine improved DHFR potency, making the [3,2-d] isomer the preferred choice for anti-infective and anticancer antifolate development .

MNK/PIM Dual Inhibition

Pyrido[3,2-d]pyrimidine scaffolds enable rational tuning of polypharmacology across MNK and PIM kinase families. Compound 21o demonstrated differential inhibition across five kinase isoforms (MNK1: 1 nM, MNK2: 7 nM, PIM1: 43 nM, PIM2: 232 nM, PIM3: 774 nM) with leukemia cell growth inhibition at micromolar concentrations . The scaffold's substituent vectors allow systematic modulation of selectivity ratios, making it suitable for leukemia programs where coordinated inhibition of MNK and PIM signaling is therapeutically advantageous.

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibition studies
PI3Kδ inhibitory potency and isoform selectivity context
Cellular PI3Kδ signaling and selectivity panel review
CHK1-targeted combination research
Sub-nanomolar CHK1 inhibition and chemosensitization profile
In vivo combination model-response endpoint review
DHFR enzyme selectivity studies
DHFR inhibition with human-enzyme selectivity context
Pathogen vs. human DHFR inhibition ratio interpretation
MNK/PIM dual kinase research
Multi-kinase selectivity tuning across MNK/PIM families
Kinase panel selectivity profiling and cellular growth arrest context
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